molecular formula C10H11FO2 B190183 Ethyl 4-fluoro-2-methylbenzoate CAS No. 167758-88-5

Ethyl 4-fluoro-2-methylbenzoate

Cat. No. B190183
M. Wt: 182.19 g/mol
InChI Key: RLCFHMSCTWXLTQ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 . This compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 4-fluoro-2-methylbenzoate can be achieved through various methods. One method involves the addition of 4-Iodo-2-methyl-1H-imidazole to a suspension of sodium hydride and 18-crown-6-ether in NMP at 0°C . Another method involves the esterification of 4-fluoro-2-methylbenzoic acid with thionyl chloride in ethanol at 78°C .


Molecular Structure Analysis

The InChI code for Ethyl 4-fluoro-2-methylbenzoate is 1S/C10H11FO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 . This indicates the presence of an ethyl group (C2H5), a fluorine atom (F), and a methyl group (CH3) on the benzoate structure.


Physical And Chemical Properties Analysis

Ethyl 4-fluoro-2-methylbenzoate is a liquid at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

  • Cytotoxic Activity in Cancer Research : Ethyl 4-fluoro-2-methylbenzoate derivatives demonstrate potent cytotoxicity against various cancer cell lines, including murine leukemia and lung carcinoma. This suggests potential applications in cancer therapy (Deady et al., 2005).

  • Chiral Liquid Crystal Materials : The compound's derivatives are used in synthesizing chiral materials for studying polymorphism, ferroelectric, and antiferroelectric phases, important in material science and liquid crystal displays (Yu, Chang, & Wu, 2007).

  • Cardiac Ischemia and Reperfusion Therapy : Benzoylguanidines derived from Ethyl 4-fluoro-2-methylbenzoate show potential as Na+/H+ exchanger inhibitors. This is beneficial for preserving cellular integrity during cardiac ischemia and reperfusion, suggesting therapeutic applications in myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

  • Fluorophore Development for Biochemistry : Quinoline derivatives containing Ethyl 4-fluoro-2-methylbenzoate are significant as fluorophores in biochemistry and medicine, especially for studying DNA and biological systems (Aleksanyan & Hambardzumyan, 2013).

  • Demethylation in Methanogenic Consortiums : Studies on anaerobic sewage sludge have shown that derivatives of Ethyl 4-fluoro-2-methylbenzoate can help in understanding the degradation pathway of certain organic compounds, beneficial in environmental chemistry (Londry & Fedorak, 1993).

  • Antituberculosis Activity : Certain derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

  • Metabolism Study in Drug Development : Ethyl 4-fluoro-2-methylbenzoate derivatives are used in studying drug metabolism, aiding in the development of new pharmaceuticals (Zhang et al., 2001).

  • Synthesis of Hypoglycemic Agents : The compound is involved in synthesizing key intermediates for hypoglycemic agents like repaglinide, crucial in diabetes treatment (Salman et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCFHMSCTWXLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022760
Record name Ethyl 4-fluoro-2-methyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-2-methylbenzoate

CAS RN

167758-88-5
Record name Benzoic acid, 4-fluoro-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167758-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-fluoro-2-methyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (0.644 g, 26.5 mmol) was added wit THF (4 mL) and a small amount of iodine. After the mixture was stirred, the mixture was added dropwise with a solution of 1-bromo-4-fluoro-2-methylbenzene (5.00 g, 26.5 mmol) in THF (50 mL). The mixture was stirred at room temperature for 30 minutes, and then cooled at −78° C. and added dropwise with a solution of ethyl chloroformate (3.80 mL, 39.8mmol) in THF (40 mL). The mixture was warmed slowly up to room temperature and stirring was continued at room temperature for 2 hours. The reaction mixture was diluted with ether and washed with water, saturated aqueous sodium bicarbonate solution, and then with saturated brine, and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated, and the resulting oily substance was purified by silica gel column chromatography (hexane/ether) to obtain the title compound (3.65 g, yield: 76%).
Quantity
0.644 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Tokumaru, Y Ito, I Nomura, T Nakahata… - Bioorganic & Medicinal …, 2017 - Elsevier
G protein-coupled receptor 52 (GPR52) agonists are expected to improve the symptoms of psychiatric disorders. During exploration for a novel class of GPR52 agonists with good …
Number of citations: 18 www.sciencedirect.com

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